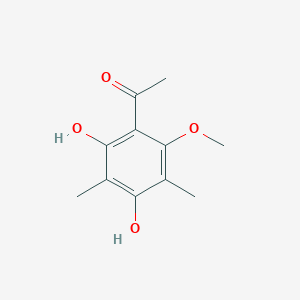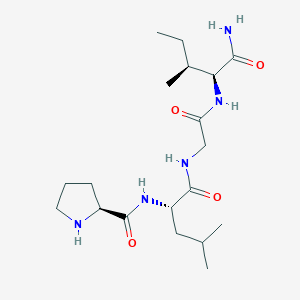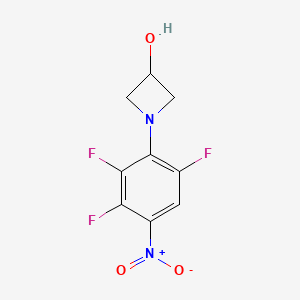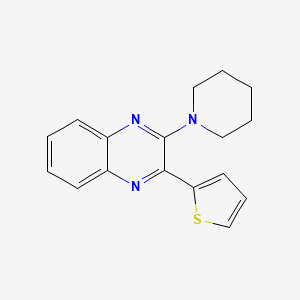
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a piperidine ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-chloro-3-(thiophen-2-yl)quinoxaline with piperidine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit kinase enzymes involved in cancer cell proliferation.
Material Science: The compound’s electronic properties are due to the conjugated system of the quinoxaline and thiophene rings, which facilitate electron transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoline
- 2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline
- 2-(Piperidin-1-yl)-3-(furan-2-yl)quinoxaline
Uniqueness
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline is unique due to the specific combination of the piperidine and thiophene rings with the quinoxaline core. This unique structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions or electronic characteristics.
Propriétés
Numéro CAS |
832081-83-1 |
|---|---|
Formule moléculaire |
C17H17N3S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-piperidin-1-yl-3-thiophen-2-ylquinoxaline |
InChI |
InChI=1S/C17H17N3S/c1-4-10-20(11-5-1)17-16(15-9-6-12-21-15)18-13-7-2-3-8-14(13)19-17/h2-3,6-9,12H,1,4-5,10-11H2 |
Clé InChI |
NDQSCEGDLKYDFS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
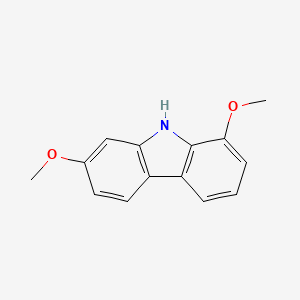
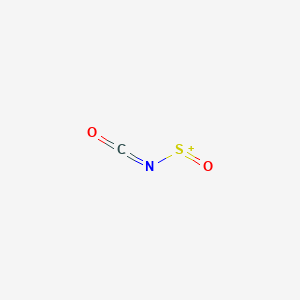
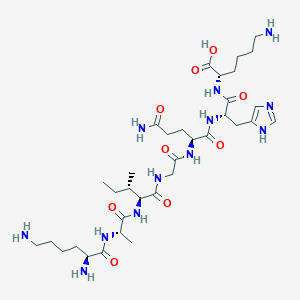
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
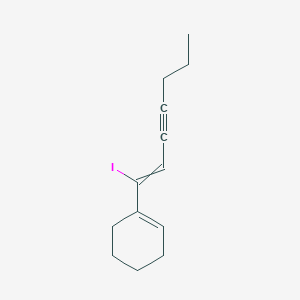

![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
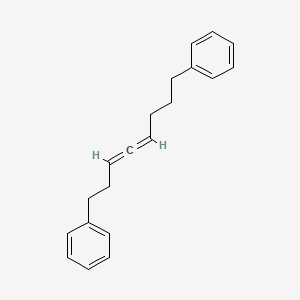
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
